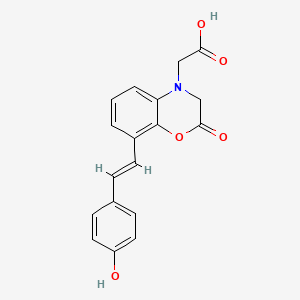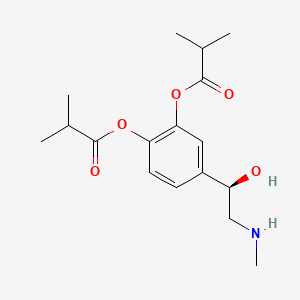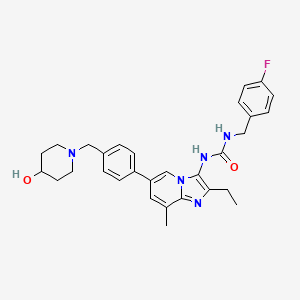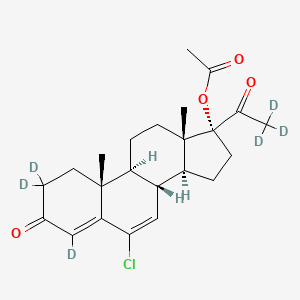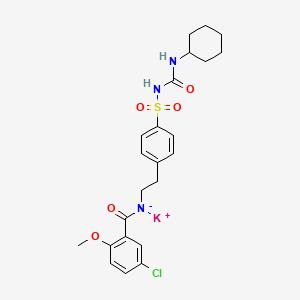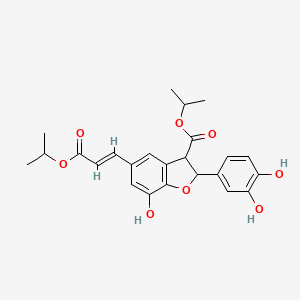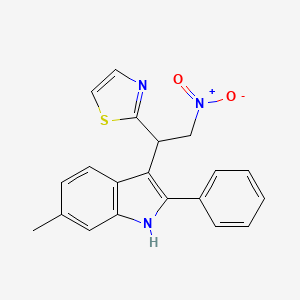
CB1R Allosteric modulator 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1R Allosteric modulator 4 is a positive allosteric modulator of the cannabinoid type-1 receptor. This compound has shown significant biological activity, particularly in inhibiting cyclic adenosine monophosphate production and demonstrating robust activity in β-arrestin-2 recruitment .
Preparation Methods
The synthetic routes and reaction conditions for CB1R Allosteric modulator 4 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is not intended for personal use
Chemical Reactions Analysis
CB1R Allosteric modulator 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CB1R Allosteric modulator 4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the allosteric modulation of the cannabinoid type-1 receptor and its effects on various biochemical pathways.
Mechanism of Action
CB1R Allosteric modulator 4 exerts its effects by binding to an allosteric site on the cannabinoid type-1 receptor. This binding modulates the receptor’s activity, enhancing or inhibiting its response to endogenous ligands. The compound inhibits cyclic adenosine monophosphate production and shows robust activity in β-arrestin-2 recruitment . The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
CB1R Allosteric modulator 4 can be compared with other similar compounds, such as:
Cannabidiol: A natural cannabinoid that acts as a negative allosteric modulator of the cannabinoid type-1 receptor.
This compound is unique in its robust activity in β-arrestin-2 recruitment and its specific inhibition of cyclic adenosine monophosphate production .
Properties
Molecular Formula |
C20H17N3O2S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-[1-(6-methyl-2-phenyl-1H-indol-3-yl)-2-nitroethyl]-1,3-thiazole |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-8-15-17(11-13)22-19(14-5-3-2-4-6-14)18(15)16(12-23(24)25)20-21-9-10-26-20/h2-11,16,22H,12H2,1H3 |
InChI Key |
QBUCGGZWSKCNDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


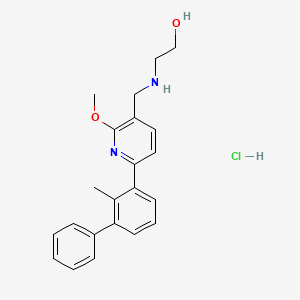
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)

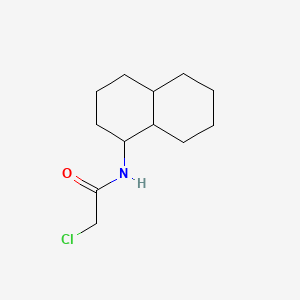
![[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
